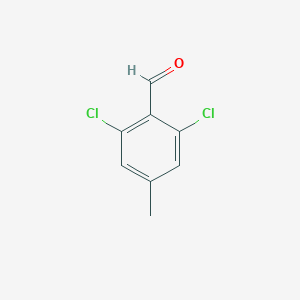

2,6-Dichloro-4-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

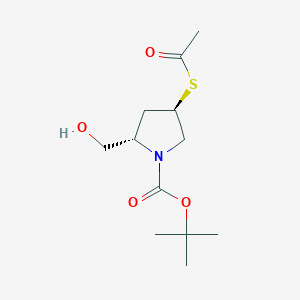

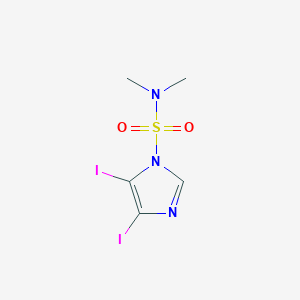

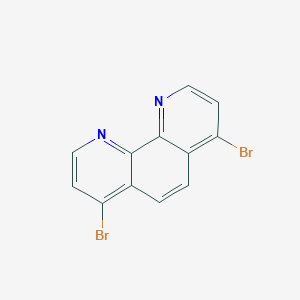

2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones . These compounds are known for their potential antioxidant properties and are of interest in the synthesis of anti-inflammatory compounds .

- Results or Outcomes: The Claisen-Schmidt reaction using 2,6-Dichloro-4-methylbenzaldehyde produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Synthesis of 2-Bromo-4-methylbenzaldehyde

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Safety And Hazards

2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Propiedades

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)